molecular formula C6H5ClFN B136297 2-(Chloromethyl)-3-fluoropyridine CAS No. 149489-32-7

2-(Chloromethyl)-3-fluoropyridine

Cat. No.: B136297
CAS No.: 149489-32-7
M. Wt: 145.56 g/mol
InChI Key: VACDDNDGSMRWPV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group and a fluorine atom attached to a pyridine ring. It is widely used in various chemical reactions and serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3-fluoropyridine typically involves the chloromethylation of 3-fluoropyridine. One common method is the reaction of 3-fluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include pyridine carboxylic acids and aldehydes.

    Reduction: Products include methyl-substituted pyridines.

Scientific Research Applications

2-(Chloromethyl)-3-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-fluoropyridine involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The compound can also interact with biological targets, such as enzymes and receptors, through covalent bonding, thereby modulating their activity .

Comparison with Similar Compounds

  • 2-(Chloromethyl)pyridine
  • 3-Fluoropyridine
  • 2-(Bromomethyl)-3-fluoropyridine

Comparison: 2-(Chloromethyl)-3-fluoropyridine is unique due to the presence of both a chloromethyl group and a fluorine atom on the pyridine ring. This combination imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

2-(chloromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACDDNDGSMRWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568763
Record name 2-(Chloromethyl)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149489-32-7
Record name 2-(Chloromethyl)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-3-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve (3-fluoro-pyridin-2-yl)-methanol (215 mg, 1.69 mmol) in dichloromethane (10 mL) and cool to 0° C. Add thionyl chloride (160 μL, 2.20 mmol) and stir the reaction for one hour. Add dichloromethane (50 mL) and stir the reaction with saturated aqueous sodium bicarbonate (2×40 mL) and brine (2×40 mL). Separate and dry the organic portion over magnesium sulfate, filter, and concentrate under reduced pressure to provide 198 mg (80%) of product, which is used without further purification. MS: m/z 146, 148 [C6H5ClFN+1]+; 1H NMR (300 MHz, CDCl3): δ 8.41-8.44 (m, 1H), 7.41-7.47 (m, 1H), 7.28-7.34 (m, 1H), 4.75 (d, J=2.0 Hz, 2H); 19F NMR (282 MHz, CDCl3): δ-123.8.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
160 μL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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